(2R)-1-sulfanylpropan-2-ol
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Overview
Description
(2R)-1-sulfanylpropan-2-ol is an organic compound characterized by the presence of a sulfanyl group (-SH) attached to a propanol backbone. This compound is notable for its chirality, with the (2R) configuration indicating the specific spatial arrangement of its atoms. It is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-sulfanylpropan-2-ol typically involves the reduction of corresponding sulfoxides or sulfones. One common method is the reduction of (2R)-1-sulfinylpropan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another approach involves the use of thiol-ene reactions where a thiol group is added to an alkene in the presence of radical initiators.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursor compounds under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: The compound can be reduced back to its thiol form using reducing agents like sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: H2O2, mCPBA, and other peroxides.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propanol derivatives.
Scientific Research Applications
(2R)-1-sulfanylpropan-2-ol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological thiols and disulfides.
Industry: It is employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-sulfanylpropan-2-ol involves its interaction with various molecular targets, primarily through its sulfanyl group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound can also act as a reducing agent, participating in redox reactions that modulate cellular oxidative states.
Comparison with Similar Compounds
(2S)-1-sulfanylpropan-2-ol: The enantiomer of (2R)-1-sulfanylpropan-2-ol, differing only in the spatial arrangement of atoms.
1-sulfanylpropan-2-one: A ketone analog with a similar sulfanyl group.
1-sulfanylpropan-2-amine: An amine analog with a similar sulfanyl group.
Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interaction with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-1-sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXNFGOYOOSP-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164105-48-0 |
Source
|
Record name | (2R)-1-sulfanylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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